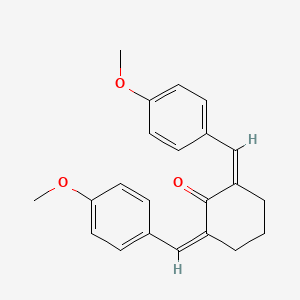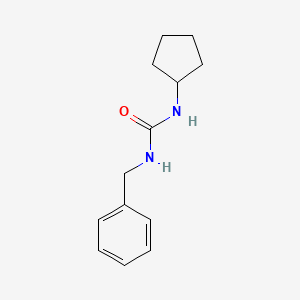![molecular formula C14H10F3NOS B7451239 N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DFB is a small molecule that belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is not fully understood. However, it has been proposed that N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and their inhibition may lead to the modulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have antiviral properties by inhibiting the replication of viruses such as influenza A and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is also stable in solution and can be easily synthesized. However, one limitation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological properties.
Zukünftige Richtungen
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several potential future directions. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide derivatives with improved pharmacological properties. In addition, the investigation of the mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide involves the reaction between 4-fluorobenzoyl chloride and 4-(difluoromethylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide as a white solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NOS/c15-10-3-1-9(2-4-10)13(19)18-11-5-7-12(8-6-11)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMGFYJOQWRFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)







![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)

